1-acetyl-1H-benzimidazol-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

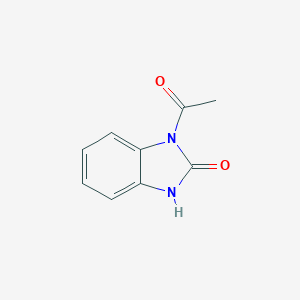

1-Acetyl-1H-benzimidazol-2-ol is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are bicyclic structures where a benzene ring is fused to an imidazole ring. This compound is characterized by the presence of an acetyl group at the first position and a hydroxyl group at the second position of the benzimidazole ring. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .

Mechanism of Action

Target of Action

Benzimidazole derivatives, which include 1-acetyl-1h-benzimidazol-2-ol, have been found to possess broad-spectrum pharmacological properties . They have been reported to exert excellent bioactivity against many ailments . For instance, some benzimidazole derivatives have shown antagonistic properties against MCH-R1 .

Mode of Action

Benzimidazole derivatives are known to interact with their targets in a variety of ways, leading to changes in biological function . For example, some benzimidazole derivatives have been found to exhibit antagonistic properties, suggesting they may bind to receptors and inhibit their function .

Biochemical Pathways

Benzimidazole derivatives are known to influence a wide range of biological activities, suggesting they may affect multiple biochemical pathways .

Pharmacokinetics

Benzimidazole derivatives have been reported to have outstanding bioavailability, safety, and stability profiles , suggesting that they are well-absorbed, distributed throughout the body, metabolized, and excreted.

Result of Action

Benzimidazole derivatives have been reported to exert excellent bioactivity against many ailments , suggesting they may have a variety of molecular and cellular effects.

Action Environment

Benzimidazole derivatives have been reported to have outstanding bioavailability, safety, and stability profiles , suggesting they may be stable and effective in a variety of environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Acetyl-1H-benzimidazol-2-ol can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with acetic anhydride under acidic conditions. The reaction typically proceeds as follows:

Step 1: o-Phenylenediamine reacts with acetic anhydride to form an intermediate.

Step 2: The intermediate undergoes cyclization to form this compound.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance yield and purity. For instance, the use of Amberlite IR-120 as a catalyst has been reported to improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-1H-benzimidazol-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.

Reduction: Reduction reactions can convert the acetyl group to other functional groups.

Substitution: The hydroxyl group at the second position can be substituted with other groups, leading to diverse derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions typically involve nucleophiles like halides or amines under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

1-Acetyl-1H-benzimidazol-2-ol has found applications in various fields of scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including antimicrobial and anticancer treatments.

Industry: It is used in the development of pharmaceuticals and agrochemicals

Comparison with Similar Compounds

1-Acetyl-1H-benzimidazol-2-ol can be compared with other benzimidazole derivatives, such as:

1H-benzimidazole: The parent compound without any substituents.

2-aminobenzimidazole: Contains an amino group at the second position.

2-mercaptobenzimidazole: Contains a thiol group at the second position.

Uniqueness: this compound is unique due to the presence of both an acetyl and a hydroxyl group, which confer distinct chemical properties and biological activities. This combination of functional groups allows for versatile chemical modifications and potential therapeutic applications .

Biological Activity

1-Acetyl-1H-benzimidazol-2-ol, a derivative of benzimidazole, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a benzimidazole core with an acetyl group at the nitrogen position and a hydroxyl group at the second position. This unique structure contributes to its solubility and reactivity, making it a valuable compound in organic synthesis and drug development.

Structural Formula

Biological Activities

This compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies indicate that it possesses significant antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli. For instance, derivatives have shown up to 80% effectiveness compared to standard antibiotics like ciprofloxacin .

- Antiviral Properties : Research highlights its potential in combating viral infections, particularly through the development of benzimidazole-triazole hybrids that demonstrate antiviral activity .

- Anticancer Effects : The compound has been investigated for its anticancer properties, with some studies indicating efficacy in inhibiting tumor growth through various mechanisms.

The biological activity of this compound is attributed to its ability to interact with specific biological targets. Key mechanisms include:

- Enzyme Inhibition : It acts as an inhibitor for various enzymes involved in metabolic pathways, contributing to its therapeutic effects against inflammation and cancer .

- Protein Interaction : The compound's structural features facilitate binding to proteins, influencing cellular signaling pathways that regulate cell proliferation and apoptosis.

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties, including:

- Bioavailability : High bioavailability has been reported, suggesting effective absorption and distribution in biological systems.

- Safety Profile : Toxicity studies indicate that it is non-mutagenic and exhibits low toxicity levels, making it a promising candidate for further development .

Case Studies

Several studies have explored the biological activity of this compound:

- Antimicrobial Evaluation : A study demonstrated that derivatives of this compound exhibited antimicrobial activity comparable to standard treatments. The minimum inhibitory concentration (MIC) values ranged from 6.25 to 12.5 μmol/mL against E. coli and S. aureus .

- Anti-inflammatory Research : In vivo studies using carrageenan-induced rat paw edema models revealed that compounds derived from this compound significantly reduced inflammation compared to control groups .

- Anticancer Studies : Investigations into the anticancer potential showed that certain derivatives inhibited cell proliferation in various cancer cell lines, highlighting their role as potential therapeutic agents.

Comparative Analysis with Related Compounds

| Compound Name | Antimicrobial Activity | Antiviral Activity | Anticancer Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| Benzimidazole | Moderate | Low | Moderate |

| 2-Acetylbenzimidazole | Low | Moderate | Low |

Properties

IUPAC Name |

3-acetyl-1H-benzimidazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-6(12)11-8-5-3-2-4-7(8)10-9(11)13/h2-5H,1H3,(H,10,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAEZCOSIWFZPEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=CC=CC=C2NC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.